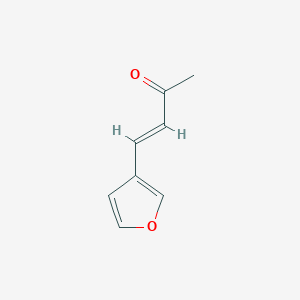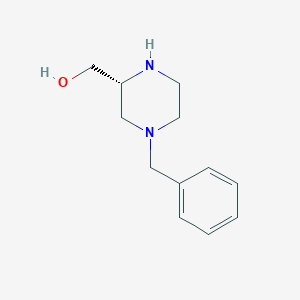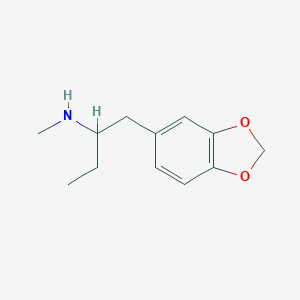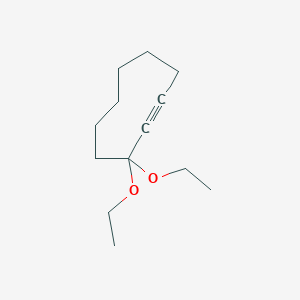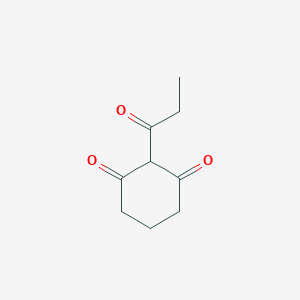
2-Propanoylcyclohexane-1,3-dione
描述
2-丙酰基环己烷-1,3-二酮是一种有机化合物,属于环己烷-1,3-二酮衍生物类。这些化合物以其多样的化学性质和在化学、生物学和工业等多个领域的重要应用而闻名。2-丙酰基环己烷-1,3-二酮的结构由一个环己烷环组成,在1位和3位有两个酮基,在2位有一个丙酰基。
准备方法
合成路线和反应条件: 2-丙酰基环己烷-1,3-二酮的合成通常涉及环己烷-1,3-二酮与丙酰氯在碱(如吡啶)存在下的反应。 反应在回流条件下进行,以确保起始材料完全转化为所需产物 .
工业生产方法: 在工业环境中,2-丙酰基环己烷-1,3-二酮的生产可以使用连续流反应器进行放大。这种方法可以更好地控制反应条件,从而提高最终产品的产率和纯度。 催化剂和优化反应参数的使用进一步提高了工艺效率 .
化学反应分析
反应类型: 2-丙酰基环己烷-1,3-二酮会发生多种化学反应,包括:
氧化: 该化合物可以被氧化生成相应的羧酸。
还原: 还原反应可以将酮基转化为羟基,形成二醇。
取代: 在适当的条件下,丙酰基可以被其他酰基取代.
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 硼氢化钠和氢化铝锂是常用的还原剂。
取代: 酰氯和酸酐用于取代反应.
主要形成的产物:
氧化: 羧酸。
还原: 二醇。
取代: 各种酰基衍生物.
科学研究应用
2-丙酰基环己烷-1,3-二酮在科学研究中具有广泛的应用:
化学: 它在合成复杂的有机分子和天然产物中起着关键中间体的作用。
生物学: 该化合物用于研究酶抑制和代谢途径。
作用机制
2-丙酰基环己烷-1,3-二酮的作用机制涉及抑制特定的酶,例如对羟基苯丙酮酸双加氧酶 (HPPD)。这种酶对于质体醌的生物合成至关重要,质体醌是光合作用中必不可少的辅因子。 通过抑制 HPPD,该化合物会破坏植物中的代谢途径,导致植物死亡 .
类似化合物:
磺草酮: 2-[2-氯-4-(甲磺酰基)苯甲酰]-1,3-环己烷二酮。
莠去津: 2-[4-(甲磺酰基)-2-硝基苯甲酰]-1,3-环己烷二酮。
独特性: 2-丙酰基环己烷-1,3-二酮之所以独特,是因为它具有特殊的丙酰基,与其他环己烷-1,3-二酮衍生物相比,它赋予了独特的化学性质和反应性。 这种独特性使其成为科学研究和工业中各种应用的宝贵化合物 .
相似化合物的比较
Sulcotrione: 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione.
Mesotrione: 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione.
Tembotrione: 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione.
Uniqueness: 2-Propionyl-cyclohexane-1,3-dione is unique due to its specific propionyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexane-1,3-dione derivatives. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
属性
IUPAC Name |
2-propanoylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-6(10)9-7(11)4-3-5-8(9)12/h9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLHCJHTXAHANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1C(=O)CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448337 | |
| Record name | 2-propanoylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104775-30-6 | |
| Record name | 2-Propanoylcyclohexane-1,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104775306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-propanoylcyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PROPANOYLCYCLOHEXANE-1,3-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY8ZLE22RB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

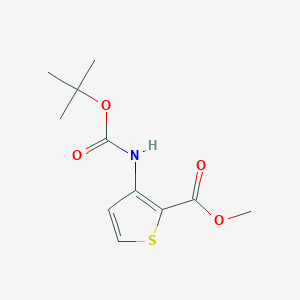
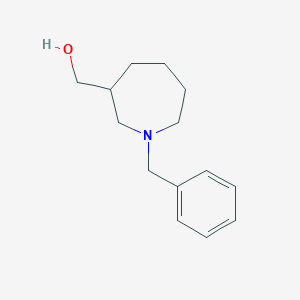
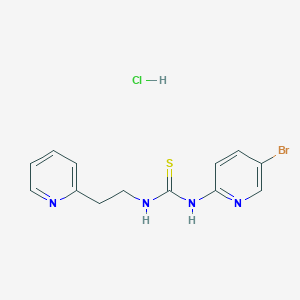
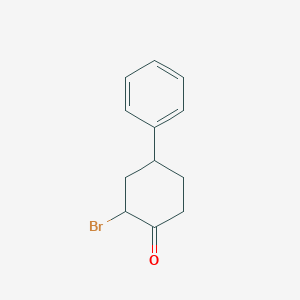
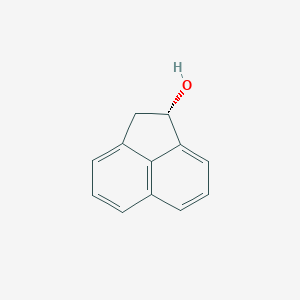
![Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B180621.png)
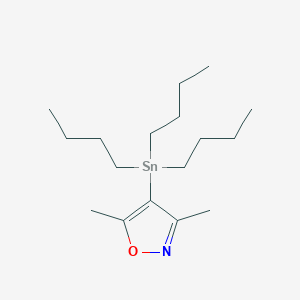

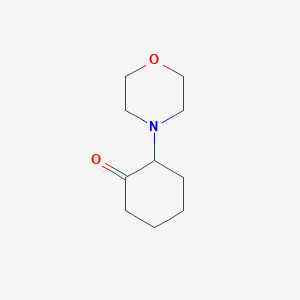
![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B180632.png)
